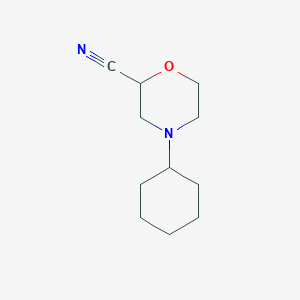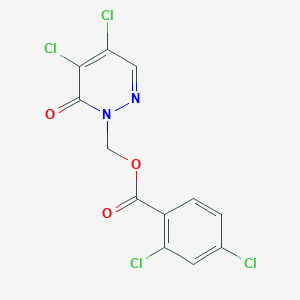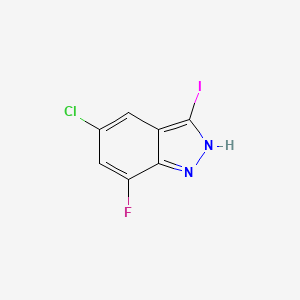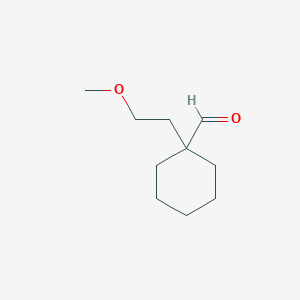
1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde
説明
“1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde” is a chemical compound with the CAS Number: 1803590-11-5 . It has a molecular weight of 170.25 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde” is1S/C10H18O2/c1-12-8-7-10(9-11)5-3-2-4-6-10/h9H,2-8H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 170.25 .科学的研究の応用
Enantioselective Synthesis and Chemical Transformations
- Enantioselective Synthesis: A study demonstrated the preparation of 1,2-disubstituted cyclohexene derivatives, including compounds similar to 1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde, using Suzuki-Miyaura cross-coupling followed by Ir-catalyzed asymmetric hydrogenation. This approach yielded cis-1-methoxymethyl-2-arylcyclohexanes with high enantio- and diastereoselectivities, showcasing the potential for enantioselective synthesis of complex molecules (Schumacher, Schrems, & Pfaltz, 2011).
Radiolysis and Interaction with CO
- Radiolysis Studies: Research on the radiolysis of cyclohexene/CO systems, closely related to 1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde, revealed the formation of various cyclohexane derivatives under different pressures of CO. This study helps understand the chemical behavior of such compounds under irradiation and the presence of CO (Park, Lugovoi, Nikiforov, & Getoff, 1991).
Synthesis of Substituted Cyclohexene Derivatives
- Cyclocondensation in Synthesis: Cyclohexene-4-carbaldehyde, a compound structurally similar to 1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde, was used in cyclocondensation reactions with various CH acids, leading to the synthesis of several 4-(cyclohex-3-enyl)-substituted compounds. This demonstrates the utility of such compounds in synthesizing diverse chemical structures (Dyachenko, 2005).
Photophysical Properties Investigation
- Photophysical Properties: The study of molecules like 1-hydroxypyrene-2-carbaldehyde and 1-methoxypyrene-2-carbaldehyde, which are analogous to 1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde, revealed unique photophysical properties. This research contributes to understanding the behavior of such compounds under excited states and their potential applications in photophysics (Yin et al., 2016).
Catalysis and Oxidation Reactions
- Catalysis in Oxidation Reactions: Research on oxovanadium(IV) and copper(II) complexes of cyclohexane-based ligands encapsulated in zeolite-Y showed efficient catalysis in the oxidation of compounds like cyclohexene. This highlights the role of such compounds in catalytic processes, potentially including those involving 1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde (Maurya, Chandrakar, & Chand, 2007).
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H227, H315, H318, H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
特性
IUPAC Name |
1-(2-methoxyethyl)cyclohexane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-12-8-7-10(9-11)5-3-2-4-6-10/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPWYLYSJBAGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



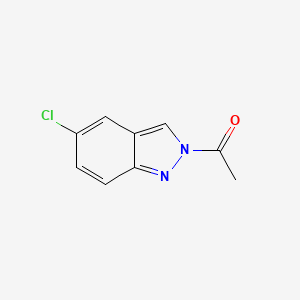
![3-amino-N'-[(2E)-pyrrolidin-2-ylidene]benzohydrazide](/img/structure/B1458164.png)
![2-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1458165.png)
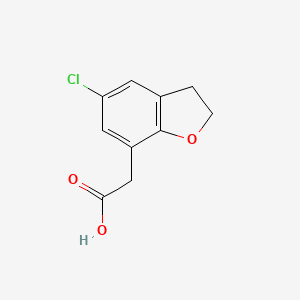
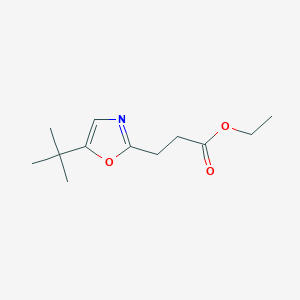
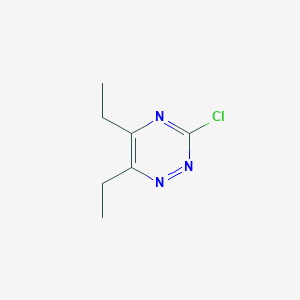
![N-[2-(Methylamino)ethyl]acetamide HCl](/img/structure/B1458169.png)
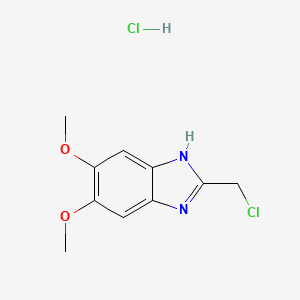
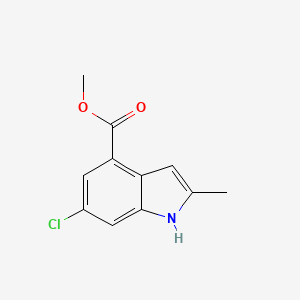
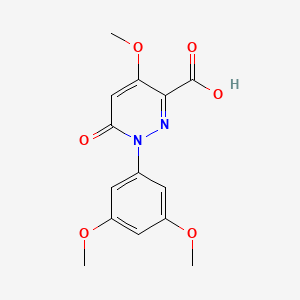
![1-[5-Chloro-4-(difluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1458176.png)
